Zectivimod

S1P1 agonist GPCR pharmacology EC50

Zectivimod (KRP-203) offers S1P3-sparing selectivity (>1000 nM EC50) for cardiovascular-safe S1P1 agonism in colitis/IBD research. Procure this well-characterized tool compound with established human PK/PD data and synergy with CsA in allograft models.

Molecular Formula C28H31Cl2N3O3
Molecular Weight 528.5 g/mol
CAS No. 1623066-63-6
Cat. No. B8210236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZectivimod
CAS1623066-63-6
Molecular FormulaC28H31Cl2N3O3
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=C(C=C2)COC3=CC4=C(C=C3)C(=C(CC4)CN5CCC(CC5)C(=O)O)Cl)C(=N1)Cl
InChIInChI=1S/C28H31Cl2N3O3/c1-17(2)33-25-8-3-18(13-24(25)27(30)31-33)16-36-22-6-7-23-20(14-22)4-5-21(26(23)29)15-32-11-9-19(10-12-32)28(34)35/h3,6-8,13-14,17,19H,4-5,9-12,15-16H2,1-2H3,(H,34,35)
InChIKeyXKKXISSRVOVRGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zectivimod (CAS 1623066-63-6): A Selective S1P1 Receptor Modulator for Immunoregulation Research


Zectivimod (also known as KRP-203, LC-510255, LR-19019, and mocravimod) is a synthetic small-molecule sphingosine-1-phosphate receptor type 1 (S1P1) agonist with immunomodulatory activity [1]. It is an orally bioavailable prodrug that undergoes phosphorylation in vivo by sphingosine kinase 2 to generate the active metabolite, which acts as a functional antagonist by inducing S1P1 receptor internalization and subsequent lymphocyte sequestration in secondary lymphoid tissues [2]. Zectivimod is under clinical development by LG Chem for inflammatory conditions including ulcerative colitis and moderate to severe atopic dermatitis, with Phase II studies completed or ongoing in these indications [3].

Why Generic Substitution of Zectivimod with Other S1P Modulators Is Not Scientifically Justified


Although multiple S1P receptor modulators share the same orthosteric binding site and can competitively displace one another in radioligand assays [1], they exhibit substantial divergence in receptor subtype selectivity profiles, pharmacokinetic properties, and clinical safety signatures. For instance, the non-selective S1P modulator fingolimod (FTY720) activates S1P1, S1P3, S1P4, and S1P5 subtypes and is associated with dose-dependent bradycardia linked to S1P3 agonism, whereas Zectivimod demonstrates markedly different selectivity and consequently a distinct cardiac safety profile [2]. Ozanimod and etrasimod have distinct S1P5 and S1P4 engagement profiles that differ from Zectivimod's selectivity pattern. Furthermore, the active metabolites of these agents have divergent EC50 values, tissue distribution, and lymphocyte subset effects that preclude simple interchangeability in experimental or clinical settings [3].

Zectivimod: Quantitative Evidence for Scientific Selection Over S1P Modulator Alternatives


S1P1 Receptor Agonist Potency of Zectivimod in Standardized Calcium Mobilization Assays

The active phosphorylated metabolite of Zectivimod (KRP-203-P) exhibits potent agonism at the S1P1 receptor with an EC50 of 1.74 nM in CHO-K1 cells stably expressing rat S1P1 receptor using a calcium mobilization assay [1]. In mouse S1P1-expressing cells, the EC50 is 0.84 nM [2]. For comparison, the non-selective S1P modulator fingolimod-phosphate activates both S1P1 and S1P3 receptors, while the approved ulcerative colitis therapy ozanimod (active metabolite) has a reported EC50 of approximately 0.4 nM at S1P1 but additionally engages S1P5 with high affinity [3].

S1P1 agonist GPCR pharmacology EC50

S1P1 Over S1P3 Selectivity and Reduced Bradycardia Risk Versus Fingolimod

Zectivimod (as its active phosphorylated metabolite KRP-203-P) demonstrates pronounced selectivity for S1P1 over S1P3 receptors. In calcium mobilization assays, KRP-203-P showed no detectable activation of the S1P3 receptor at concentrations up to 1000 nM (EC50 >1000 nM), whereas fingolimod-phosphate (FTY720-P) robustly activates both S1P1 and S1P3 receptors [1]. In vivo, a high intravenous dose of KRP-203-P (3 mg/kg) did not induce bradycardia in mice, while FTY720-P produced dose-dependent heart rate reduction [2]. In human ulcerative colitis patients treated with KRP203 at 1.2 mg daily for 8 weeks, no KRP203-related cardiac adverse events were reported [3].

receptor selectivity cardiovascular safety S1P3

Peripheral Lymphocyte Reduction Profile in Human Subjects

In a Phase II proof-of-concept study of KRP203 (1.2 mg/day for 8 weeks) in patients with moderately active 5-aminosalicylate-refractory ulcerative colitis, treatment produced marked decreases in total peripheral lymphocytes, with selective reduction in naive and central memory CD4+ and CD8+ T cells, as well as B cells [1]. Clinical remission occurred in 2 of 14 patients (14%) receiving KRP203 compared with 0 of 8 patients (0%) receiving placebo, though the study was underpowered to achieve statistical significance [1].

immunomodulation lymphocyte sequestration UC

Combination Efficacy with Cyclosporine A in Allograft Survival Models

In a rat renal transplantation model, combination therapy of KRP-203 (0.3 mg/kg/day) with a subtherapeutic dose of cyclosporine A (CsA, 1 mg/kg/day) significantly prolonged allograft survival compared to CsA alone: median survival time >27.4 days for the combination versus 9.8 days for CsA monotherapy (P<0.05) [1]. At a higher CsA dose (3 mg/kg/day) that alone caused severe renal graft dysfunction, addition of KRP-203 (3 mg/kg/day) markedly improved graft function as measured by creatinine clearance: 1.15±0.16 ml/min for CsA+KRP versus 0.41±0.25 ml/min for CsA alone (P<0.05) [1].

transplantation immunosuppression combination therapy

Efficacy in Chronic Colitis Model with Lymphocyte Subset Reduction

In interleukin-10 gene-deficient (IL-10-/-) mice, a validated model of chronic colitis resembling human inflammatory bowel disease, 4-week treatment with KRP-203 significantly reduced the number of CD4+ T cells and B220+ B cells in the lamina propria of the colon [1]. KRP-203 also inhibited the production of interferon-γ, IL-12, and tumor necrosis factor-α by colonic lymphocytes without affecting IL-4 production [1]. KRP-203 (0.3 mg/kg) prevented body weight loss, decreased diarrhea, reduced colonic inflammatory cell infiltration, and increased colon length in this model .

IBD colitis model T cell trafficking

Zectivimod: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical IBD and Colitis Research Requiring S1P1-Selective Modulation Without S1P3-Mediated Cardiac Confounds

Zectivimod is optimally suited for chronic colitis and inflammatory bowel disease studies where S1P1-mediated lymphocyte sequestration is the desired mechanism but S1P3-driven bradycardia would complicate experimental interpretation or limit translational relevance. The IL-10-/- mouse colitis data demonstrate that Zectivimod reduces pathogenic CD4+ T cell and B cell infiltration into the colonic lamina propria while suppressing Th1 cytokine production (IFN-γ, IL-12, TNF-α) [1]. The S1P3-sparing selectivity (>1000 nM EC50) documented in comparative studies with FTY720 [2] makes Zectivimod the preferred S1P modulator for in vivo studies where cardiovascular parameters are monitored as secondary endpoints.

Transplantation Immunology Studies Evaluating Calcineurin Inhibitor-Sparing or Synergistic Regimens

Zectivimod demonstrates quantifiable synergy with cyclosporine A in rat renal and cardiac allograft models, significantly prolonging graft survival at subtherapeutic CsA doses while improving renal function parameters (creatinine clearance improved from 0.41 to 1.15 ml/min) [3]. The lack of pharmacokinetic interaction between KRP-203 and CsA [3] simplifies experimental design for combination studies. Researchers investigating calcineurin inhibitor minimization strategies or novel immunosuppressive combinations should select Zectivimod over other S1P modulators due to the availability of these published, quantitative combination therapy reference data.

Human Lymphocyte Trafficking and Immunopharmacology Studies

Zectivimod is the appropriate S1P1 tool compound for human ex vivo or clinical research requiring documented lymphocyte subset modulation data. The Phase II ulcerative colitis trial established that 1.2 mg/day oral dosing produces marked decreases in naive and central memory CD4+ and CD8+ T cells as well as B cells, with no observed cardiac adverse events [4]. This human pharmacodynamic dataset—though from a small study—provides a defined reference point for dose selection and expected lymphocyte kinetics that is not uniformly available across all investigational S1P modulators.

S1P1 Receptor Pharmacology and Selectivity Profiling Studies

For researchers conducting S1P receptor subtype selectivity profiling, Zectivimod serves as a well-characterized S1P1-selective agonist with published EC50 values across multiple species orthologs (rat S1P1: 1.74 nM; mouse S1P1: 0.84 nM) and established selectivity over S1P3 (EC50 >1000 nM) [2]. This makes Zectivimod suitable as a reference agonist in competitive binding displacement assays, where it has been shown to completely displace radiolabeled ozanimod from the S1P1 orthosteric site [5], and as a comparator compound when evaluating novel S1P1-targeting molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zectivimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.